Aspyrone

Beschreibung

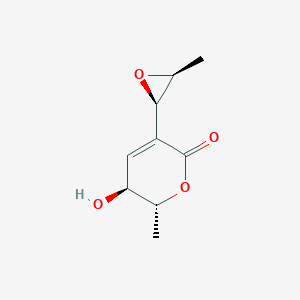

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R,3S)-3-hydroxy-2-methyl-5-[(2S,3S)-3-methyloxiran-2-yl]-2,3-dihydropyran-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O4/c1-4-7(10)3-6(9(11)13-4)8-5(2)12-8/h3-5,7-8,10H,1-2H3/t4-,5+,7+,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCAULRNMJFUWRP-HETMPLHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C=C(C(=O)O1)C2C(O2)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](C=C(C(=O)O1)[C@H]2[C@@H](O2)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50169737 | |

| Record name | Aspyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50169737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17398-00-4 | |

| Record name | Aspyrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017398004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aspyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50169737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Aspyrone Biosynthesis Pathway in Aspergillus

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspyrone, a polyketide metabolite produced by Aspergillus species, notably Aspergillus melleus, has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the current understanding of the aspyrone biosynthesis pathway. While the complete biosynthetic gene cluster for aspyrone has not yet been fully elucidated, this document synthesizes existing knowledge on its polyketide origin, key enzymatic steps, and regulatory mechanisms, drawing parallels with well-characterized polyketide biosynthetic pathways in Aspergillus. This guide also presents detailed methodologies for key experiments essential for the identification and characterization of the aspyrone pathway, including gene knockout, enzyme assays, and metabolite analysis. Furthermore, it visualizes the proposed biosynthetic pathway, regulatory networks, and experimental workflows to facilitate a deeper understanding for researchers in natural product biosynthesis and drug development.

Introduction to Aspyrone and its Polyketide Origin

Aspyrone is a secondary metabolite classified as a polyketide, a diverse class of natural products synthesized through the repeated condensation of acetyl-CoA and malonyl-CoA units. Early incorporation studies using radiolabeled precursors in Aspergillus melleus have confirmed the polyketide origin of aspyrone. These studies revealed that the biosynthesis proceeds via a pentaketide (B10854585) intermediate, which undergoes a series of modifications to yield the final aspyrone structure. The core scaffold is assembled by a Type I iterative polyketide synthase (PKS), an enzyme homologous to fatty acid synthases.

The Proposed Aspyrone Biosynthetic Pathway

While the specific gene cluster for aspyrone biosynthesis in Aspergillus melleus remains to be definitively identified, a putative pathway can be proposed based on the known structure of aspyrone and the general principles of fungal polyketide biosynthesis. The genome of Aspergillus melleus has been sequenced and annotated, revealing the presence of 102 biosynthetic gene clusters, including 30 Type I PKS genes, one of which is likely responsible for aspyrone synthesis.

The proposed pathway involves the following key steps:

-

Chain Initiation and Elongation: A dedicated Polyketide Synthase (PKS) initiates the process with an acetyl-CoA starter unit, followed by successive Claisen condensations with four molecules of malonyl-CoA to assemble a linear pentaketide chain. The PKS likely contains essential domains such as a ketosynthase (KS), acyltransferase (AT), and an acyl carrier protein (ACP).

-

Reductive Steps: The growing polyketide chain undergoes selective reduction of specific keto groups, catalyzed by ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER) domains within the PKS. This is supported by the identification of enzyme-bound intermediates such as thioesters of acetoacetic acid and (R)-3-hydroxybutyric acid[1].

-

Cyclization and Off-loading: The fully elongated and partially reduced pentaketide chain is cyclized and released from the PKS, likely through the action of a thioesterase (TE) or a similar domain, to form a pyrone ring.

-

Post-PKS Tailoring: The initial polyketide product is further modified by a series of "tailoring" enzymes, which may include oxidoreductases, methyltransferases, and other modifying enzymes, to yield the final aspyrone structure. These tailoring enzymes are typically encoded by genes located within the same biosynthetic gene cluster as the PKS.

Below is a DOT language script for a diagram illustrating the proposed aspyrone biosynthesis pathway.

Regulation of Aspyrone Biosynthesis

The production of secondary metabolites like aspyrone in Aspergillus is tightly regulated at multiple levels, involving both pathway-specific and global regulators.

Biosynthetic Gene Clusters (BGCs)

In fungi, the genes responsible for the biosynthesis of a specific secondary metabolite are typically clustered together on a chromosome. This co-localization facilitates the coordinated regulation of their expression. A typical aspyrone BGC would be expected to contain the PKS gene, genes for tailoring enzymes, and potentially a pathway-specific transcription factor.

Global Regulators

Several global regulatory proteins are known to influence secondary metabolism in Aspergillus and are likely involved in controlling aspyrone production:

-

LaeA: A key global regulator that affects the expression of numerous secondary metabolite gene clusters. LaeA is a methyltransferase that is thought to remodel chromatin, making gene clusters accessible for transcription. Deletion of laeA often results in the silencing of many secondary metabolite pathways[2][3][4].

-

Velvet Complex: This complex, composed of proteins like VeA, VelB, and VosA, integrates light signals with the regulation of development and secondary metabolism.

-

CreA: A global carbon catabolite repressor that can suppress the expression of secondary metabolite genes in the presence of preferred carbon sources like glucose.

Signaling Pathways

Various signaling pathways respond to environmental cues and modulate secondary metabolism. These include:

-

cAMP-PKA Pathway: This pathway is involved in sensing glucose and other nutrients and generally has a repressive effect on secondary metabolism.

-

MAPK Pathways: Mitogen-activated protein kinase cascades are involved in responses to various stresses and can influence the expression of secondary metabolite genes.

The interplay of these regulatory elements creates a complex network that governs the production of aspyrone in response to developmental and environmental signals.

Below is a DOT language script for a diagram illustrating the regulatory network of aspyrone biosynthesis.

Quantitative Data

Currently, there is a lack of publicly available, specific quantitative data on aspyrone biosynthesis, such as enzyme kinetic parameters for the aspyrone PKS or detailed production titers from Aspergillus melleus under various fermentation conditions. The table below is a template that can be populated as such data becomes available through further research.

| Parameter | Value | Method | Reference |

| PKS Enzyme Kinetics | |||

| Km (Acetyl-CoA) | Data not available | Enzyme Assay | |

| Km (Malonyl-CoA) | Data not available | Enzyme Assay | |

| kcat | Data not available | Enzyme Assay | |

| Aspyrone Production | |||

| Titer (Shake Flask) | Data not available | HPLC-MS | |

| Titer (Bioreactor) | Data not available | HPLC-MS | |

| Yield (g/g substrate) | Data not available | HPLC-MS |

Experimental Protocols

The following sections provide detailed methodologies for key experiments required to elucidate the aspyrone biosynthetic pathway.

Gene Knockout via CRISPR/Cas9

This protocol describes a general method for targeted gene disruption in Aspergillus species using the CRISPR/Cas9 system, which can be adapted for A. melleus.

Materials:

-

Aspergillus melleus wild-type strain

-

pFC332 vector (or a similar vector containing Cas9 and sgRNA expression cassettes)

-

Protoplasting solution (e.g., Glucanex)

-

PEG-CaCl2 solution

-

Selection medium (containing the appropriate antibiotic or nutrient for selection)

-

Primers for sgRNA construction and verification

Procedure:

-

Target Selection and sgRNA Design: Identify a 20-bp target sequence within the gene of interest (e.g., the putative aspyrone PKS gene) that is followed by a protospacer adjacent motif (PAM) sequence (e.g., NGG). Design primers to clone this target sequence into the sgRNA expression cassette of the CRISPR/Cas9 vector.

-

Vector Construction: Clone the designed sgRNA into the pFC332 vector according to the manufacturer's protocol.

-

Protoplast Preparation: Grow A. melleus mycelia in liquid medium, harvest, and treat with protoplasting solution to generate protoplasts.

-

Transformation: Mix the protoplasts with the CRISPR/Cas9 plasmid and PEG-CaCl2 solution to facilitate DNA uptake.

-

Selection and Screening: Plate the transformed protoplasts on a selection medium. Isolate individual transformants and screen for the desired gene knockout by PCR using primers flanking the target site, followed by sequencing to confirm the mutation.

Below is a DOT language script for a diagram illustrating the CRISPR/Cas9 gene knockout workflow.

PKS Enzyme Assay

This protocol provides a general framework for assaying the activity of a purified PKS enzyme.

Materials:

-

Purified PKS enzyme

-

Acetyl-CoA

-

[14C]-Malonyl-CoA

-

Reaction buffer (e.g., 100 mM sodium phosphate, pH 7.2, 1 mM EDTA)

-

Quenching solution (e.g., 10% SDS)

-

Scintillation cocktail and counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, acetyl-CoA, and the purified PKS enzyme.

-

Initiation: Start the reaction by adding [14C]-malonyl-CoA.

-

Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period.

-

Quenching: Stop the reaction by adding the quenching solution.

-

Detection: Measure the incorporation of radiolabeled malonyl-CoA into the polyketide product using a scintillation counter.

-

Data Analysis: Calculate the enzyme activity based on the amount of incorporated radioactivity over time.

Metabolite Extraction and Analysis by LC-MS/MS

This protocol outlines a general procedure for the extraction and analysis of aspyrone and its intermediates from Aspergillus melleus cultures.

Materials:

-

Aspergillus melleus culture (liquid or solid)

-

Ethyl acetate (B1210297) (or another suitable organic solvent)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

LC-MS/MS system with a C18 column

Procedure:

-

Extraction: Homogenize the fungal mycelium and culture medium and extract with an equal volume of ethyl acetate. Repeat the extraction three times.

-

Drying and Concentration: Pool the organic extracts, dry over anhydrous sodium sulfate, and concentrate to dryness using a rotary evaporator.

-

Sample Preparation: Re-dissolve the dried extract in a suitable solvent (e.g., methanol) for LC-MS/MS analysis.

-

LC-MS/MS Analysis: Inject the sample onto the LC-MS/MS system. Use a gradient elution with solvents such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B). Set the mass spectrometer to operate in both full scan and tandem MS (MS/MS) modes to identify and quantify aspyrone and its potential biosynthetic intermediates based on their mass-to-charge ratios and fragmentation patterns.

Conclusion and Future Directions

The biosynthesis of aspyrone in Aspergillus presents a fascinating area of study within the broader field of fungal secondary metabolism. While significant progress has been made in understanding its polyketide origins and the general enzymatic logic of its formation, the definitive identification and characterization of the aspyrone biosynthetic gene cluster in Aspergillus melleus remains a key objective for future research. The application of the experimental strategies outlined in this guide, including genomics-driven approaches to identify the BGC, targeted gene knockouts to elucidate gene function, and detailed metabolomic analysis, will be crucial in fully unraveling this biosynthetic pathway. A complete understanding of aspyrone biosynthesis will not only provide fundamental insights into the generation of chemical diversity in fungi but also pave the way for the bioengineering of novel aspyrone analogs with potentially enhanced therapeutic properties.

References

- 1. Aspyrone biosynthesis in Aspergillus melleus: identification of the intermediates formed on the polyketide synthase (PKS) in the first chain extension cycle leading to crotonate - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. academic.oup.com [academic.oup.com]

- 3. CRISPR/Cas9-Based Genome Editing and Its Application in Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

Aspyrone: A Technical Guide on its Nematicidal Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspyrone, a natural product isolated from the fungus Aspergillus melleus, has demonstrated significant nematicidal properties. This technical guide provides a comprehensive overview of the current understanding of aspyrone's mechanism of action against nematodes. While the precise molecular target remains to be fully elucidated, this document synthesizes the available data on its biological activity and presents plausible mechanisms based on its chemical structure. This guide includes quantitative data from primary literature, detailed experimental protocols for assessing nematicidal activity, and visualizations of hypothetical signaling and interaction pathways to facilitate further research and drug development efforts in the field of anthelmintics.

Introduction

Nematode infestations in agriculture and medicine pose significant global challenges. The continuous development of resistance to existing anthelmintics necessitates the discovery of novel compounds with unique mechanisms of action. Fungal secondary metabolites are a rich source of bioactive compounds, and aspyrone, a pyran-2-one derivative from Aspergillus melleus, has emerged as a promising nematicidal agent. This document aims to provide an in-depth technical resource for researchers focused on the development of new nematicidal compounds by detailing the known activity of aspyrone and proposing scientifically grounded hypotheses for its mode of action.

Chemical Properties of Aspyrone

-

Chemical Name: (5S,6R)-5-Hydroxy-6-methyl-3-((2S,3S)-3-methyloxiran-2-yl)-5,6-dihydro-2H-pyran-2-one

-

CAS Number: 17398-00-4

-

Molecular Formula: C₉H₁₂O₄

-

Molecular Weight: 184.19 g/mol

-

Structure:

-

Aspyrone possesses two key reactive functional groups: an α,β-unsaturated lactone (a pyran-2-one ring) and an epoxide ring. These features are crucial for its biological activity and are central to the hypothesized mechanisms of action.

-

Nematicidal Activity of Aspyrone

The primary research demonstrating the nematicidal activity of aspyrone was conducted by Kimura et al. (1996). The quantitative data from this study is summarized below.

Quantitative Data

| Compound | Concentration (mg/L) | Nematode Species | % Mortality |

| Aspyrone | 300 | Pratylenchus penetrans | 80.8% |

Experimental Protocols

The following protocol for assessing nematicidal activity is based on the methodology described in the primary literature.

In Vitro Nematicidal Bioassay

-

Test Organism: Root-lesion nematode, Pratylenchus penetrans.

-

Preparation of Test Solutions:

-

Dissolve aspyrone in a suitable solvent (e.g., methanol (B129727) or DMSO) to create a stock solution.

-

Prepare serial dilutions of the stock solution with sterile distilled water or a suitable buffer to achieve the final desired concentrations (e.g., 300 mg/L).

-

A control solution should be prepared with the same concentration of the solvent used for the stock solution.

-

-

Assay Procedure:

-

Dispense a suspension of P. penetrans (approximately 100-200 nematodes) into the wells of a microtiter plate or small petri dishes.

-

Add an equal volume of the aspyrone test solution or the control solution to each well.

-

Incubate the plates at a controlled temperature (e.g., 25°C) for a specified period (e.g., 24-72 hours).

-

-

Data Collection:

-

After the incubation period, observe the nematodes under a microscope.

-

Nematodes are considered dead if they are immobile and do not respond to physical stimuli (e.g., gentle prodding with a fine needle).

-

Calculate the percentage of mortality for each treatment and the control.

-

Proposed Mechanisms of Action

The precise molecular target of aspyrone in nematodes has not yet been identified. However, based on its chemical structure containing an α,β-unsaturated lactone and an epoxide, two primary mechanisms can be hypothesized.

Hypothesis 1: Michael Addition and Covalent Inhibition

The α,β-unsaturated lactone moiety of aspyrone can act as a Michael acceptor. This allows for nucleophilic attack by amino acid residues, such as cysteine or lysine, present in the active sites of essential nematode enzymes. This covalent modification would lead to irreversible inhibition of enzyme function, disrupting critical metabolic or signaling pathways and ultimately causing paralysis and death.

Caption: Hypothetical mechanism of aspyrone via Michael addition.

Hypothesis 2: Epoxide Ring Opening and Alkylation

The highly strained and reactive epoxide ring of aspyrone is susceptible to nucleophilic attack. This can lead to the alkylation of various biological macromolecules within the nematode, including proteins and nucleic acids. Alkylation of essential proteins could disrupt their function, while DNA alkylation could lead to genotoxicity and cell death.

Caption: Hypothetical mechanism of aspyrone via epoxide alkylation.

Experimental Workflow for Mechanism of Action Studies

To elucidate the precise mechanism of action of aspyrone, a systematic experimental approach is required. The following workflow outlines key experiments that could be performed.

Unraveling the Molecular Architecture of Aspyrone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Aspyrone, a naturally occurring α-pyrone metabolite, has garnered interest within the scientific community. This technical guide provides an in-depth exploration of the chemical structure elucidation of aspyrone, detailing the key experimental methodologies and presenting the corresponding quantitative data. This document is designed to serve as a comprehensive resource for researchers engaged in natural product chemistry, spectroscopy, and drug discovery.

Spectroscopic and Crystallographic Data Summary

The definitive structure of aspyrone was determined through a combination of advanced spectroscopic and crystallographic techniques. The data obtained from these methods are summarized below for clarity and comparative analysis.

Table 1: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) Data for Aspyrone

| Parameter | Observed Value |

| Molecular Ion [M+H]⁺ | Data not available in search results |

| Molecular Formula | C₉H₁₂O₄ |

| Calculated Mass | Data not available in search results |

Note: While the molecular formula is established, the precise experimental m/z value for the molecular ion was not available in the provided search results.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for Aspyrone

| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, mult., J in Hz) |

| Data for individual positions not available in search results |

Note: The specific chemical shifts and coupling constants for aspyrone were not found in the provided search results. The structure was confirmed by 1D and 2D NMR techniques.[1]

Table 3: Single-Crystal X-ray Diffraction Data for Aspyrone

| Parameter | Value |

| Crystal System | Data not available in search results |

| Space Group | Data not available in search results |

| Unit Cell Dimensions | Data not available in search results |

Note: Although single-crystal X-ray crystallographic analysis was used to confirm the structure of aspyrone, the specific crystallographic data were not available in the provided search results.[1]

Experimental Protocols

The elucidation of aspyrone's structure relied on a systematic workflow involving isolation, and spectroscopic and crystallographic analyses. The detailed methodologies for these key experiments are outlined below.

Isolation and Purification

A general procedure for the isolation of α-pyrone derivatives from fungal cultures involves the following steps:

-

Fermentation: Culturing of the producing fungal strain, such as Aspergillus sp., on a suitable solid or liquid medium to promote the biosynthesis of secondary metabolites.

-

Extraction: The fungal biomass and/or culture broth are extracted with an organic solvent, typically ethyl acetate (B1210297) or methanol (B129727), to obtain a crude extract containing a mixture of metabolites.

-

Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques to isolate the target compound. This often involves:

-

Column Chromatography: Initial separation on silica (B1680970) gel or other stationary phases using a gradient of solvents with increasing polarity.

-

High-Performance Liquid Chromatography (HPLC): Further purification using a C18 reversed-phase column with a mobile phase gradient of water and acetonitrile (B52724) or methanol.

-

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

HRESIMS is employed to determine the accurate mass of the molecular ion, which allows for the deduction of the molecular formula.

-

Sample Preparation: A dilute solution of the purified aspyrone is prepared in a suitable solvent, such as methanol or acetonitrile.

-

Instrumentation: The analysis is performed on a high-resolution mass spectrometer, often a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: The instrument is operated in positive or negative ion mode to detect the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻, respectively. The high resolution of the instrument allows for the measurement of the mass-to-charge ratio (m/z) with high accuracy (typically to four or five decimal places).

-

Data Analysis: The elemental composition is determined from the accurate mass of the molecular ion using specialized software.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1D and 2D NMR experiments are crucial for elucidating the carbon-hydrogen framework and the connectivity of atoms within the molecule.

-

Sample Preparation: A few milligrams of purified aspyrone are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in an NMR tube.

-

1D NMR Spectra Acquisition:

-

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling.

-

¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

-

-

2D NMR Spectra Acquisition:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting different fragments of the molecule.

-

-

Data Analysis: The combination of these spectra allows for the complete assignment of all proton and carbon signals and the establishment of the planar structure of aspyrone.

Single-Crystal X-ray Crystallography

This technique provides the definitive three-dimensional structure of a molecule.

-

Crystallization: High-quality single crystals of aspyrone are grown from a suitable solvent or solvent mixture by slow evaporation or other crystallization techniques.

-

Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and bond angles.

Visualizing Key Processes

To better understand the context and methodology of aspyrone's structure elucidation, the following diagrams illustrate the general experimental workflow and the proposed biosynthetic pathway.

Caption: General workflow for the isolation and structure elucidation of aspyrone.

Caption: Proposed biosynthetic pathway of aspyrone from acetate and malonate precursors.[2]

References

Spectroscopic Characterization of Aspyrone and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and experimental protocols essential for the characterization of aspyrone and its related compounds. Aspyrone and its analogues, a class of α-pyrone derivatives often isolated from fungal sources like Aspergillus species, have garnered interest for their potential biological activities. Accurate structural elucidation through spectroscopic methods is paramount for advancing research and development in this area.

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of aspyrone derivatives. The data is typically acquired using electrospray ionization (ESI) in positive ion mode.

| Compound Name | Molecular Formula | Calculated m/z | Measured m/z | Ion |

| Aspergienyne O[1][2] | C₁₆H₁₈O₅ | 313.1046 | 313.1048 | [M + Na]⁺ |

| Aspergienyne P[1] | C₁₅H₂₀O₄ | 287.1259 | 287.1255 | [M + Na]⁺ |

| 5-methoxy-8,9-dihydroxy-8,9-deoxyaspyrone[3][4] | C₁₀H₁₂O₅ | 213.0763 | 213.0765 | [M + H]⁺ |

| Ochraceopyronide | C₁₀H₁₃O₇ | 245.0656 | 245.0663 | [M + H]⁺ |

NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the complete structural elucidation of aspyrone compounds, providing detailed information about the carbon and proton framework.

¹H NMR Data

The following table summarizes the ¹H NMR chemical shifts (δ) in ppm for selected aspyrone derivatives.

| Position | Aspergienyne O (in CD₃OD) | 3-(4-methoxy-2-oxo-2H-pyran-6-yl)butanoic acid (in CD₃OD) |

| 2 | - | - |

| 3 | 5.77 (dd, J = 5.0, 1.9 Hz) | - |

| 4 | 6.72 (m) | 3.85 (s) |

| 5 | 5.54 (d, J = 2.2 Hz) | 5.54 (d, J = 2.2 Hz) |

| 6 | - | 6.04 (d, J = 2.2 Hz) |

| 7 | 5.25 (m) | 3.10 (m) |

| 8 | 5.28 (m) | 2.58 (dd, J = 14.6, 7.4 Hz), 2.40 (dd, J = 14.6, 7.5 Hz) |

| 9 | 4.19 (t, J = 1.9 Hz) | - |

| 10 | 3.34 (t, J = 2.5 Hz) | 1.26 (d, J = 7.0 Hz) |

| 11 | 4.46 (dd, J = 5.0, 2.5 Hz) | - |

| 12 | - | - |

| 13 | 1.87 (s) | - |

| 14 | - | - |

| 15 | 3.03 (dd, J = 15.1, 8.8 Hz), 2.54 (dd, J = 15.1, 6.9 Hz) | - |

| 16 | 1.90 (s) | - |

¹³C NMR Data

The ¹³C NMR chemical shifts (δ) in ppm provide insight into the carbon skeleton of the molecules.

| Position | Aspergienyne O (in CD₃OD) | Aspergienyne P (in CD₃OD) |

| 1 | 62.5 | 60.3 |

| 2 | 124.3 | 122.3 |

| 3 | 141.1 | 134.3 |

| 4 | 128.4 | 132.6 |

| 5 | 122.3 | 128.4 |

| 6 | 134.3 | 141.1 |

| 7 | 87.5 | 87.5 |

| 8 | 91.7 | 91.7 |

| 9 | 60.3 | 62.5 |

| 10 | 66.1 | 68.1 |

| 11 | 68.1 | 66.1 |

| 12 | 23.5 | 23.5 |

| 13 | 12.9 | 12.9 |

| 14 | 32.5 | 32.5 |

| 15 | - | - |

| 16 | 171.7 | - |

Experimental Protocols

The successful isolation and characterization of aspyrone derivatives rely on a systematic experimental workflow.

Fungal Fermentation, Extraction, and Isolation

The general procedure for obtaining aspyrone compounds from fungal sources is outlined below.

-

Fermentation : The fungal strain (e.g., Aspergillus sp.) is cultured on a suitable medium, such as rice solid medium, for a specified period (e.g., 28 days) at a controlled temperature (e.g., 25 °C).

-

Extraction : The mycelium and medium are harvested and extracted with an organic solvent, typically methanol (B129727) or ethyl acetate. This process is often repeated multiple times to ensure complete extraction of the secondary metabolites. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Fractionation and Purification : The crude extract is subjected to chromatographic separation. This is a multi-step process that may involve:

-

Silica (B1680970) Gel Column Chromatography : The extract is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., petroleum ether-ethyl acetate) to separate the components based on polarity, yielding several fractions.

-

Sephadex LH-20 Column Chromatography : Fractions of interest are further purified using a Sephadex LH-20 column, typically with methanol as the eluent, to separate compounds based on size.

-

Preparative High-Performance Liquid Chromatography (HPLC) : Final purification to obtain pure compounds is often achieved using preparative HPLC with a suitable column (e.g., C18) and mobile phase.

-

References

- 1. New Meroterpenoids and α-Pyrone Derivatives Isolated from the Mangrove Endophytic Fungal Strain Aspergillus sp. GXNU-Y85 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Isolation and Structure Elucidation of New Metabolites from the Mariana-Trench-Associated Fungus Aspergillus sp. SY2601 [mdpi.com]

- 4. Isolation and Structure Elucidation of New Metabolites from the Mariana-Trench-Associated Fungus Aspergillus sp. SY2601 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Polyketide Origin of Aspyrone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspyrone, a metabolite produced by the fungus Aspergillus melleus, is a polyketide-derived natural product. Its biosynthesis has been elucidated through a series of elegant isotope labeling studies, which have revealed a pathway analogous to fatty acid synthesis, albeit with unique enzymatic steps that lead to its characteristic dihydropyrone structure. This technical guide provides a comprehensive overview of the experimental evidence for the polyketide origin of aspyrone, detailing the biosynthetic pathway, the key intermediates, and the experimental protocols used in these foundational studies. Quantitative data from isotope incorporation experiments are summarized, and the underlying biosynthetic logic is visualized through pathway and workflow diagrams.

Introduction

Aspyrone is a fungal secondary metabolite belonging to the α-pyrone class of compounds. The elucidation of its biosynthetic origin is a classic example of the power of isotope tracer studies in dissecting complex natural product pathways. Incorporation studies utilizing 13C and 2H labeled precursors have definitively established that aspyrone is a polyketide, assembled from an acetate (B1210297) starter unit and subsequent extender units via a Polyketide Synthase (PKS) multienzyme complex.[1][2] This guide will delve into the technical details of the key experiments that have shaped our understanding of aspyrone biosynthesis.

The Aspyrone Biosynthetic Pathway

The biosynthesis of aspyrone commences with a starter acyl group, which undergoes a series of condensation, reduction, and dehydration steps, mirroring the fundamental processes of fatty acid biosynthesis.[1] However, the aspyrone PKS appears to be an incomplete fatty acid synthase, lacking a final enoyl reductase step in its chain extension cycle.[1]

Key Intermediates

Isotope labeling experiments have been instrumental in identifying the enzyme-bound intermediates in the aspyrone pathway.[1] Key identified intermediates include:

-

Acetoacetate (B1235776): The thioester of acetoacetic acid is generated in the first step of the chain extension cycle through the condensation of a starter acyl group with a malonate unit.

-

(R)-3-Hydroxybutyrate: The subsequent reduction of the keto group in acetoacetate leads to the formation of the (R)-3-hydroxybutyryl thioester.

-

Crotonate: Dehydration of the (R)-3-hydroxybutyryl intermediate yields a thioester of crotonate, which is the product of the first chain extension cycle.

Proposed Biosynthetic Pathway

The following diagram illustrates the proposed biosynthetic pathway for aspyrone, based on the identified intermediates and the results of isotope labeling studies.

Caption: Proposed biosynthetic pathway of aspyrone.

Experimental Evidence and Protocols

The elucidation of the aspyrone biosynthetic pathway has relied heavily on feeding experiments with isotopically labeled precursors to Aspergillus melleus cultures, followed by analysis of the resulting aspyrone using Nuclear Magnetic Resonance (NMR) spectroscopy.

Isotope Labeling Studies

The core experimental strategy involves supplementing the growth medium of Aspergillus melleus with precursors such as [1-¹³C, ¹⁸O₂]acetate or deuterium-labeled N-acetylcysteamine (NAC) thioesters of proposed intermediates. The incorporation of these isotopes into aspyrone is then detected and quantified by NMR.

Experimental Workflow

The general workflow for these experiments is outlined in the diagram below.

Caption: General experimental workflow for isotope labeling studies.

Detailed Methodologies

3.3.1. Fermentation of Aspergillus melleus

-

Medium: A typical fermentation medium for Aspergillus melleus for secondary metabolite production would consist of a carbon source (e.g., glucose, sucrose), a nitrogen source (e.g., peptone, yeast extract), and essential mineral salts.

-

Culture Conditions: The fungus is generally grown in submerged culture with agitation to ensure proper aeration and nutrient distribution. Incubation is carried out at a controlled temperature (e.g., 25-28°C) for a period sufficient for aspyrone production (typically several days to weeks).

3.3.2. Precursor Feeding

-

Labeled Precursors: Sodium [1-¹³C, ¹⁸O₂]acetate or synthesized deuterium-labeled N-acetylcysteamine thioesters of acetoacetate and (R)-3-hydroxybutyrate are used.

-

Administration: The labeled precursor is typically added to the culture after a period of initial growth, when the production of secondary metabolites is expected to be active. The precursor is often added in pulses over a period of time.

3.3.3. Extraction and Purification of Aspyrone

-

Extraction: After the fermentation period, the mycelium is separated from the culture broth by filtration. The broth and/or the mycelial extract (obtained by solvent extraction, e.g., with ethyl acetate or acetone) are then processed to isolate aspyrone.

-

Purification: The crude extract is subjected to chromatographic techniques such as column chromatography (e.g., silica (B1680970) gel) and/or high-performance liquid chromatography (HPLC) to obtain pure aspyrone.

3.3.4. NMR Spectroscopy

-

¹³C NMR: For samples enriched with [1-¹³C, ¹⁸O₂]acetate, ¹³C NMR spectroscopy is used to observe ¹⁸O-induced isotope shifts. This allows for the determination of the origin of the oxygen atoms in the aspyrone molecule.

-

²H NMR: For deuterium-labeled experiments, ²H NMR spectroscopy is employed to determine the specific sites and the extent of deuterium (B1214612) incorporation.

Quantitative Data

The quantitative analysis of isotope incorporation provides direct evidence for the proposed biosynthetic pathway. The following table summarizes the relative intensities of signals in the ²H NMR spectra of aspyrone following the incorporation of deuterium-labeled precursors, as reported in the literature.

| Acyl group of precursor | Relative enrichments of ²H at labeled sites in Aspyrone |

| [2-²H₂]Acetoacetyl | C-6: 100, C-8: 100 |

| [4-²H₃]Acetoacetyl | C-10: 100 |

| (R)-[2-²H]3-Hydroxybutyryl | C-8: 100 |

| (S)-[2-²H]3-Hydroxybutyryl | No detectable signal |

| [4-²H₃]3-Hydroxybutyryl | C-10: 100 |

Table 1: Relative intensities of signals in ²H NMR spectra of aspyrone following incorporation of ²H-labeled precursors.

Genetic Basis of Aspyrone Biosynthesis

While the biochemical pathway of aspyrone has been well-characterized through feeding studies, the specific genes and the biosynthetic gene cluster responsible for its production in Aspergillus melleus have not yet been reported in the scientific literature. The identification of the aspyrone PKS gene and its associated cluster would provide deeper insights into the molecular mechanisms and regulation of aspyrone biosynthesis and would be a valuable target for future research.

Conclusion

The polyketide origin of aspyrone is firmly established through a series of meticulous isotope labeling experiments. These studies have not only confirmed its assembly from acetate and malonate units but have also shed light on the early intermediates and the enzymatic logic of the responsible polyketide synthase. The detailed experimental protocols and quantitative data presented in this guide offer a technical foundation for researchers in natural product biosynthesis and drug development. The future identification of the aspyrone biosynthetic gene cluster will undoubtedly open new avenues for the bioengineering and production of this and related polyketides.

References

The Biological Virtues of Aspyrone and Its Analogs: A Technical Guide for Drug Discovery

An in-depth exploration of the diverse biological activities of aspyrone and its derivatives, offering a comprehensive resource for researchers, scientists, and professionals in drug development. This guide details the quantitative efficacy, experimental methodologies, and underlying signaling pathways of this promising class of natural products.

Aspyrone, a polyketide metabolite primarily isolated from various fungal species, and its synthetic and naturally occurring derivatives have garnered significant attention in the scientific community for their broad spectrum of biological activities. These compounds have demonstrated potential as antibacterial, cytotoxic, anti-inflammatory, and neuroprotective agents, making them attractive scaffolds for the development of novel therapeutics. This technical guide provides a consolidated overview of the current understanding of the biological activities of aspyrone and its derivatives, with a focus on quantitative data, detailed experimental protocols, and the molecular signaling pathways they modulate.

Quantitative Biological Activity Data

To facilitate a comparative analysis of the potency of aspyrone and its derivatives, the following tables summarize the available quantitative data from various in vitro studies.

Table 1: Antibacterial Activity of Aspyrone Derivatives

| Compound | Bacterial Strain | MIC (μg/mL) | Reference |

| Chlorohydroaspyrone A | Staphylococcus aureus | 62.5 | [1] |

| Methicillin-resistant S. aureus (MRSA) | 125 | [1] | |

| Multidrug-resistant S. aureus (MDRSA) | 125 | [1] | |

| Chlorohydroaspyrone B | Staphylococcus aureus | 62.5 | [1] |

| Methicillin-resistant S. aureus (MRSA) | 62.5 | [1] | |

| Multidrug-resistant S. aureus (MDRSA) | 125 | ||

| Pseudopyronine A | Staphylococcus aureus | 6.25 | |

| Pseudopyronine B | Staphylococcus aureus | 0.156 | |

| Pseudopyronine C | Staphylococcus aureus | 0.39 | |

| 6-pentyl-α-pyrone | Staphylococcus aureus | 100 |

Table 2: Cytotoxic Activity of Aspyrone Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| Ochrazepine A | Various human cancer cell lines | 3.10 - 11.32 | |

| Ochrazepine B | U251 (human glioblastoma) | Selective inhibition | |

| Ochrazepine D | U251 (human glioblastoma) | Selective inhibition | |

| Ochrazepine C | A673 (human rhabdomyoma), U87 (human glioblastoma), Hep3B (human liver cancer) | 2.5 - 11.3 | |

| Asperienes A-D | MCF-7, HeLa, A549, MGC-803 | 1.4 - 8.3 | |

| Dimeric Naphthopyrones (7, 10, 12) | PANC-1, A549, MDA-MB-231, Caco-2, SK-OV-3 | Potent cytotoxicity | |

| Azaspirane derivative (CIMO) | BT-549, MDA-MB-231 (ER-) | 3.05, 3.41 | |

| MCF-7, BT-474 (ER+) | 4.12, 4.19 |

Table 3: Anti-inflammatory and Neuroprotective Activities of Aspyrone Derivatives

| Compound | Activity | Assay | IC50/Effect | Reference |

| Sclerketide D | Anti-inflammatory | NO production in LPS-induced RAW 264.7 cells | 5.5 µM | |

| Nectriapyrone | Anti-inflammatory | NO production in RAW264.7 cells | 35.4 µM | |

| Naphtho-γ-pyrone (Compound 10) | Neuroprotective | Inhibition of Aβ aggregation | 8.1 µM | |

| Neuroprotective | BACE1 inhibitory activity | 28.0 µM | ||

| Neuroprotective | Alleviation of Aβ toxicity in SH-SY5Y cells | Significant | ||

| Naphtho-γ-pyrone (Compound 2) | Neuroprotective | Inhibition of Aβ aggregation | 2.8 µM | |

| Naphtho-γ-pyrone (Compound 6) | Neuroprotective | Inhibition of Aβ aggregation | 3.9 µM | |

| Neuroprotective | Alleviation of Aβ toxicity in SH-SY5Y cells | Significant |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide. These protocols are intended to serve as a reference for researchers looking to replicate or adapt these assays for their own studies on aspyrone derivatives.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antibacterial agent that inhibits the visible growth of a microorganism.

a. Materials:

-

96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

Aspyrone derivative stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Sterile saline or PBS

-

Spectrophotometer

b. Protocol:

-

Prepare a bacterial inoculum by suspending a few colonies from a fresh agar (B569324) plate in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the adjusted bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Prepare serial two-fold dilutions of the aspyrone derivative stock solution in MHB directly in the 96-well plate. The final volume in each well should be 100 µL.

-

Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL.

-

Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only) on each plate.

-

Incubate the plates at 37°C for 16-20 hours.

-

Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

a. Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Aspyrone derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

b. Protocol:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the aspyrone derivative and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Assay in LPS-Stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of inflammatory mediators, such as nitric oxide (NO), in macrophages stimulated with lipopolysaccharide (LPS).

a. Materials:

-

RAW 264.7 murine macrophage cell line

-

DMEM with 10% FBS

-

24-well cell culture plates

-

Aspyrone derivative stock solution (in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Griess reagent (for NO measurement)

-

ELISA kits (for cytokine measurement, e.g., TNF-α, IL-6)

b. Protocol:

-

Seed RAW 264.7 cells into a 24-well plate at a density of 2 x 10⁵ cells per well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the aspyrone derivative for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control (DMSO + LPS) and a negative control (no LPS).

-

After incubation, collect the cell culture supernatant.

-

To measure NO production, mix 100 µL of the supernatant with 100 µL of Griess reagent and measure the absorbance at 540 nm.

-

To measure cytokine levels, use commercial ELISA kits according to the manufacturer's instructions.

-

Determine the concentration-dependent inhibition of NO and cytokine production by the aspyrone derivative.

Aβ-Induced Neurotoxicity Assay in SH-SY5Y Cells

This assay assesses the neuroprotective effects of a compound against the toxicity induced by amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease.

a. Materials:

-

SH-SY5Y human neuroblastoma cell line

-

DMEM/F12 medium with 10% FBS

-

96-well cell culture plates

-

Aβ₁₋₄₂ peptide

-

Aspyrone derivative stock solution (in DMSO)

-

MTT solution and solubilization solution (as in the cytotoxicity assay)

b. Protocol:

-

Seed SH-SY5Y cells into a 96-well plate and differentiate them into a neuronal phenotype using retinoic acid if required.

-

Prepare oligomeric Aβ₁₋₄₂ by incubating the peptide solution at 4°C for 24 hours.

-

Pre-treat the differentiated cells with various concentrations of the aspyrone derivative for 1-2 hours.

-

Expose the cells to a toxic concentration of oligomeric Aβ₁₋₄₂ (e.g., 10 µM) for 24-48 hours. Include a vehicle control (DMSO + Aβ) and a negative control (no Aβ).

-

Assess cell viability using the MTT assay as described previously.

-

Calculate the percentage of neuroprotection conferred by the aspyrone derivative relative to the Aβ-treated control.

Signaling Pathways

The diverse biological activities of aspyrone and its derivatives are underpinned by their modulation of key intracellular signaling pathways. The following diagrams illustrate the currently understood mechanisms of action.

Anti-inflammatory Signaling Pathway of 6-Pentyl-α-Pyrone

6-Pentyl-α-pyrone has been shown to exert its anti-inflammatory effects by inhibiting the pro-inflammatory NF-κB and MAPK pathways while activating the antioxidant Nrf2 pathway in LPS-stimulated macrophages.

Apoptosis Signaling Pathway of Styrylpyrone Derivative (SPD)

Styrylpyrone derivative (SPD) has been demonstrated to induce apoptosis in human breast cancer cells (MCF-7) through the intrinsic pathway, involving the upregulation of Bax, release of cytochrome c, and activation of caspase-9 and the executioner caspase-7.

Potential Neuroprotective Signaling Pathway of Aspyrone Derivatives

Based on the activity of naphtho-γ-pyrone derivatives, a plausible neuroprotective mechanism involves the inhibition of Aβ aggregation and BACE1 activity, leading to reduced Aβ-induced neurotoxicity. This helps in maintaining neuronal cell viability.

Conclusion

Aspyrone and its derivatives represent a versatile and promising class of bioactive compounds with significant potential in drug discovery. Their demonstrated antibacterial, cytotoxic, anti-inflammatory, and neuroprotective activities, coupled with an increasing understanding of their mechanisms of action, provide a solid foundation for further preclinical and clinical development. This technical guide serves as a comprehensive resource to aid researchers in navigating the existing literature and designing future studies to unlock the full therapeutic potential of these remarkable natural products.

References

Initial Screening of Aspyrone for Antimicrobial Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial screening of aspyrone and its derivatives for antimicrobial properties. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, detailing experimental protocols, summarizing key quantitative data, and visualizing experimental workflows and potential signaling pathways.

Introduction to Aspyrone and its Antimicrobial Potential

Aspyrone and its related α-pyrone compounds are a class of secondary metabolites produced by various fungi. These compounds have garnered significant interest in the scientific community due to their diverse biological activities, including antimicrobial, antifungal, and cytotoxic effects. The initial screening of aspyrone for its antimicrobial properties is a critical step in evaluating its potential as a lead compound for the development of new therapeutic agents. This guide outlines the fundamental methodologies and presents a summary of reported antimicrobial activities of aspyrone and its derivatives.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of aspyrone and its derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following tables summarize the reported MIC values for various aspyrone-related compounds against a range of bacterial and fungal strains.

Table 1: Antibacterial Activity of Aspyrone Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Chlorohydroaspyrone A | Staphylococcus aureus | 62.5 | [1] |

| Methicillin-resistant S. aureus (MRSA) | 125 | [1] | |

| Multidrug-resistant S. aureus (MDRSA) | 125 | [1] | |

| Chlorohydroaspyrone B | Staphylococcus aureus | 62.5 | [1] |

| Methicillin-resistant S. aureus (MRSA) | 62.5 | [1] | |

| Multidrug-resistant S. aureus (MDRSA) | 125 | ||

| 4-Hydroxy-α-pyrone Derivative 1 | Staphylococcus aureus | 32-64 | |

| Escherichia coli | 32-64 | ||

| Bacillus subtilis | 32-64 | ||

| 4-Hydroxy-α-pyrone Derivative 2 | Staphylococcus aureus | 32-64 | |

| Escherichia coli | 32-64 | ||

| Bacillus subtilis | 32-64 | ||

| 4-Hydroxy-α-pyrone Derivative 3 | Staphylococcus aureus | 8 | |

| Bacillus subtilis | 16 | ||

| Mycobacterium tuberculosis | 64 | ||

| 6-pentyl-α-pyrone (6PP) | Staphylococcus aureus | 100 |

Table 2: Antifungal Activity of Aspyrone Derivatives

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

| 6-pentyl-α-pyrone (6PP) | Filamentous fungi | 80-90 |

Experimental Protocols for Antimicrobial Screening

The following are detailed methodologies for key experiments used in the initial screening of aspyrone for antimicrobial properties. These protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism in a liquid medium.

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

-

Test compound (Aspyrone) stock solution

-

Microbial inoculum standardized to 0.5 McFarland turbidity

-

Sterile saline or broth

-

Multichannel pipette

-

Incubator

Procedure:

-

Preparation of Microtiter Plates: Aseptically add 50 µL of sterile CAMHB or RPMI-1640 to all wells of a 96-well microtiter plate.

-

Serial Dilution of Test Compound: Add 50 µL of the aspyrone stock solution to the first well of each row to be tested. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.

-

Inoculum Preparation: Prepare a microbial suspension from a fresh culture in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add 50 µL of the standardized microbial inoculum to each well, bringing the total volume to 100 µL.

-

Controls:

-

Positive Control (Growth Control): A well containing 100 µL of broth and 50 µL of the microbial inoculum, with no test compound.

-

Negative Control (Sterility Control): A well containing 100 µL of uninoculated broth.

-

-

Incubation: Cover the plates and incubate at 35-37°C for 16-20 hours for bacteria, or at a temperature and duration appropriate for the fungal species being tested.

-

Reading Results: The MIC is determined as the lowest concentration of the test compound at which there is no visible growth (i.e., the well remains clear).

Disk Diffusion Assay

The disk diffusion assay (Kirby-Bauer method) is a qualitative or semi-quantitative method to assess the susceptibility of a microorganism to a particular antimicrobial agent.

Materials:

-

Mueller-Hinton Agar (B569324) (MHA) plates

-

Sterile filter paper disks (6 mm in diameter)

-

Test compound (Aspyrone) solution of known concentration

-

Microbial inoculum standardized to 0.5 McFarland turbidity

-

Sterile cotton swabs

-

Sterile forceps

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a microbial suspension adjusted to a 0.5 McFarland turbidity standard as described for the broth microdilution method.

-

Inoculation of Agar Plate: Dip a sterile cotton swab into the standardized inoculum suspension. Squeeze out any excess liquid against the inside of the tube. Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

-

Application of Disks: Using sterile forceps, place paper disks impregnated with a known concentration of aspyrone onto the surface of the inoculated agar plate. Ensure the disks are in firm contact with the agar.

-

Controls: A disk impregnated with the solvent used to dissolve the aspyrone should be used as a negative control. Standard antibiotic disks can be used as positive controls.

-

Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.

-

Reading Results: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters. The size of the zone is indicative of the antimicrobial activity of the compound.

Visualizations

Experimental Workflow for Antimicrobial Screening

Caption: Workflow for the initial antimicrobial screening of aspyrone.

Potential Signaling Pathways Affected by Pyrones

While the precise antimicrobial signaling pathways affected by aspyrone are still under investigation, studies on other pyrone derivatives suggest potential mechanisms of action. Some pyrones have been shown to interfere with quorum sensing, a cell-to-cell communication process in bacteria that regulates virulence and biofilm formation. Additionally, in other biological systems, pyrone compounds have been observed to modulate key signaling pathways such as the MAPK and PI3K/Akt pathways. Further research is required to elucidate the specific molecular targets and signaling cascades involved in aspyrone's antimicrobial activity.

Caption: Potential antimicrobial mechanisms of aspyrone.

Conclusion

The initial screening of aspyrone and its derivatives reveals promising antimicrobial activity against a variety of bacterial and fungal pathogens. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further investigation into the therapeutic potential of this class of compounds. Future research should focus on elucidating the specific mechanisms of action, exploring the structure-activity relationships, and conducting in vivo efficacy and toxicity studies to advance the development of aspyrone-based antimicrobial agents.

References

Unveiling the Chiral Landscape of Aspyrone: A Technical Guide for Researchers

For Immediate Release

Shanghai, China – December 1, 2025 – This whitepaper provides a comprehensive technical overview of the chiral properties of Aspyrone, a natural product derived from the Aspergillus mold. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the stereochemical aspects of natural product biosynthesis and the potential therapeutic applications of chiral molecules.

Introduction to Aspyrone and its Intrinsic Chirality

Aspyrone, with the chemical formula C₉H₁₂O₄, is a polyketide natural product identified as (5S,6R)-5-Hydroxy-6-methyl-3-((2S,3S)-3-methyl-oxiran-2-yl)-5,6-dihydro-2H-pyran-2-one[1]. The molecule's defined stereochemistry at four chiral centers underscores the importance of three-dimensional structure in its biological function. As a natural product, Aspyrone is biosynthesized in an enantiomerically pure form, a common characteristic of secondary metabolites that often dictates their biological activity[2][3]. The inherent chirality of Aspyrone is a critical factor in its observed antibiotic and nematicidal properties[1]. This guide delves into the biosynthetic origins of its specific stereoisomer and summarizes its known biological activities.

The Stereocontrolled Biosynthesis of Aspyrone

The chirality of Aspyrone is a direct result of a highly controlled enzymatic assembly line within Aspergillus melleus. The molecule originates from a polyketide pathway, where simple building blocks are iteratively condensed to form a complex carbon skeleton[1].

Incorporation studies using labeled precursors have elucidated key stereochemical determining steps in the Aspyrone biosynthesis. The process is initiated by a polyketide synthase (PKS). A crucial finding is the specific incorporation of the (R)-isomer of 3-hydroxybutyric acid as a thioester intermediate during the first chain extension cycle. This enzymatic selectivity is a primary determinant of the final stereochemistry of the Aspyrone molecule. Further studies have identified (4E,6E,8E)-3-hydroxydeca-4,6,8-trienoic acid as a key C10 intermediate that is incorporated into the final structure.

The following diagram illustrates the logical flow of the early stages of Aspyrone biosynthesis, highlighting the formation of the key chiral intermediate.

Biological Activity of the Natural Aspyrone Stereoisomer

The specific (5S,6R,2S,3S)-enantiomer of Aspyrone has demonstrated notable biological activities. To date, the scientific literature has focused exclusively on this naturally occurring isomer, and there is no publicly available data on the synthesis or biological evaluation of other stereoisomers of Aspyrone. This represents a significant area for future research to fully understand the structure-activity relationship of Aspyrone's chiral centers.

Quantitative Data on Biological Activity

The known biological activities of the natural Aspyrone isomer are summarized in the table below.

| Biological Activity | Target Organism/Cell Line | Metric | Value | Reference |

| Nematicidal Activity | Pratylenchus penetrans | % Activity | 80.8% at 300 mg/L | |

| Antibacterial Activity | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC | 40 µg/mL | |

| Antibacterial Activity | Escherichia coli | MIC | 21 µg/mL |

Experimental Protocols

Detailed experimental protocols for the synthesis of Aspyrone stereoisomers are not available in the current literature. However, based on the cited studies, the following outlines the general methodologies used to assess the biological activity of the natural Aspyrone isomer.

Nematicidal Activity Assay

The nematicidal activity of Aspyrone was evaluated against the root-lesion nematode Pratylenchus penetrans. A general protocol for such an assay would involve:

-

Culture of Nematodes: P. penetrans is cultured and maintained on a suitable medium, such as carrot callus cultures.

-

Preparation of Test Solutions: Aspyrone is dissolved in a suitable solvent and then diluted with water to the final test concentration (e.g., 300 mg/L). A solvent control is also prepared.

-

Exposure: A suspension of nematodes is mixed with the Aspyrone test solution or the control solution in a multi-well plate or a similar vessel.

-

Incubation: The plates are incubated at a controlled temperature for a specified period.

-

Assessment of Mortality/Activity: The number of motile and non-motile (dead or paralyzed) nematodes is counted under a microscope. The percentage of nematicidal activity is calculated relative to the control.

The following diagram provides a generalized workflow for a nematicidal activity assay.

Antibacterial Activity (Minimum Inhibitory Concentration - MIC) Assay

The antibacterial activity of Aspyrone was determined by measuring its Minimum Inhibitory Concentration (MIC) against MRSA and E. coli. A standard broth microdilution method would typically be employed:

-

Preparation of Bacterial Inoculum: The bacterial strains are grown in a suitable broth medium to a standardized cell density (e.g., using a McFarland standard).

-

Serial Dilution of Aspyrone: Aspyrone is serially diluted in a multi-well plate containing the growth medium.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Determination of MIC: The MIC is determined as the lowest concentration of Aspyrone that completely inhibits visible bacterial growth.

Future Directions and Conclusion

Aspyrone presents a compelling case for the study of stereochemistry in natural products. The elucidation of its biosynthetic pathway reveals a sophisticated enzymatic machinery that precisely controls its chiral architecture. The known nematicidal and antibacterial activities of the natural (5S,6R,2S,3S)-isomer highlight its potential as a lead compound for the development of new therapeutic agents.

A significant gap in the current understanding of Aspyrone lies in the unexplored chemical space of its other seven possible stereoisomers. Future research efforts should be directed towards the stereoselective synthesis of these isomers. A comparative biological evaluation of all eight stereoisomers would provide invaluable insights into the specific roles of each chiral center in the molecule's activity and mechanism of action. Such studies would not only deepen our fundamental understanding of chiral recognition in biological systems but also pave the way for the potential development of more potent and selective Aspyrone-based drugs.

References

- 1. Biosynthesis of aspyrone, a metabolite of Aspergillus malleus. Incorporation studies with 14C- and 3H-labelled acetates and malonate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. Biosynthesis of aspyrone, a metabolite of Aspergillus melleus: advanced precursor studies to identify the product of the polyketide synthase - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Aspyrone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspyrone is a polyketide-derived secondary metabolite produced by the fungus Aspergillus melleus. It belongs to the α-pyrone class of compounds and has been noted for its nematicidal activity. The isolation and purification of Aspyrone are essential for its further investigation, including structural elucidation, bioactivity screening, and the development of potential applications in agriculture or medicine. This document provides a detailed protocol for the isolation and purification of Aspyrone from fungal cultures, based on established methodologies. The protocol covers the cultivation of Aspergillus melleus, extraction of the crude metabolite, and a two-step chromatographic purification process.

Data Presentation

The following table summarizes representative quantitative data for the isolation and purification of Aspyrone from a 10-liter culture of Aspergillus melleus.

| Parameter | Value | Unit | Notes |

| Fungal Culture Volume | 10 | L | Stationary culture in malt (B15192052) medium. |

| Crude Ethyl Acetate (B1210297) Extract (Neutral Fraction) | 9.098 | g | Obtained after liquid-liquid extraction and separation of acidic and neutral fractions.[1] |

| Purified Aspyrone (from a fraction of crude extract) | 0.073 | g | Obtained after preparative TLC of a 0.031 g sub-fraction from column chromatography.[1] |

| Purity (Post-Preparative TLC) | >95% | % | Estimated, based on typical outcomes of this purification method. |

Experimental Workflow

Experimental Protocols

Fungal Culture and Fermentation

This protocol describes the cultivation of Aspergillus melleus for the production of Aspyrone.

Materials:

-

Aspergillus melleus strain

-

Malt extract broth medium

-

Sterile flasks (e.g., 2 L Erlenmeyer flasks)

-

Incubator

Procedure:

-

Prepare a malt medium and sterilize it by autoclaving.

-

Inoculate the sterile malt medium with a culture of Aspergillus melleus.

-

Incubate the culture stationarily at 24°C for 23 days.[1]

Extraction of Crude Aspyrone

This protocol details the extraction of the crude secondary metabolites from the fungal culture broth.

Materials:

-

Culture broth from the fermentation

-

Ethyl acetate (EtOAc)

-

Hydrochloric acid (HCl) or other suitable acid to adjust pH

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

After the incubation period, separate the fungal mycelia from the culture filtrate by filtration.

-

Adjust the pH of the culture filtrate to 2.0 with an appropriate acid.[1]

-

Transfer the acidified filtrate to a large separatory funnel.

-

Extract the filtrate with an equal volume of ethyl acetate. Repeat the extraction three times.

-

Combine the ethyl acetate fractions and wash them with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Separate the crude extract into acidic and neutral fractions using standard acid-base extraction methodology. The neutral fraction contains Aspyrone.[1]

Purification of Aspyrone

This section describes a two-step chromatographic purification of Aspyrone from the crude neutral extract.

3.1. Silica Gel Column Chromatography (Initial Fractionation)

Materials:

-

Silica gel (60-120 mesh)

-

Glass chromatography column

-

n-Hexane

-

Ethyl acetate (EtOAc)

-

Fraction collector

-

TLC plates (silica gel 60 F254) and developing chamber

-

UV lamp (254 nm)

Procedure:

-

Prepare a slurry of silica gel in n-hexane and pack it into the chromatography column.

-

Dissolve the crude neutral extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.

-

Evaporate the solvent from the silica gel-adsorbed sample until it is a dry, free-flowing powder.

-

Carefully load the dried sample onto the top of the packed column.

-

Elute the column with a stepwise gradient of increasing polarity, starting with 100% n-hexane, followed by increasing concentrations of ethyl acetate in n-hexane (e.g., 9:1, 8:2, 1:1 v/v), and finally with 100% ethyl acetate.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate 1:1) and visualize under a UV lamp.

-

Combine the fractions containing the target compound, Aspyrone, based on the TLC analysis and concentrate them using a rotary evaporator.

3.2. Preparative Thin Layer Chromatography (Final Purification)

Materials:

-

Preparative TLC plates (silica gel 60 F254, 20x20 cm, 1-2 mm thickness)

-

The partially purified fraction from column chromatography

-

Developing solvent: n-Hexane:Ethanol (1:1, v/v)

-

TLC developing tank

-

UV lamp (254 nm)

-

Spatula or razor blade

-

Elution solvent (e.g., ethyl acetate or acetone)

-

Filtration apparatus (e.g., fritted funnel or a pipette with a cotton plug)

Procedure:

-

Dissolve the Aspyrone-containing fraction from the column chromatography in a minimal amount of a volatile solvent.

-

Carefully apply the dissolved sample as a thin, uniform band along the origin line of the preparative TLC plate.

-

Allow the solvent to evaporate completely.

-

Place the plate in a developing tank saturated with the developing solvent (n-hexane:ethanol, 1:1).

-

Develop the plate until the solvent front reaches near the top.

-

Remove the plate from the tank and allow it to air dry in a fume hood.

-

Visualize the separated bands under a UV lamp. Aspyrone, being a conjugated system, should be UV-active.

-

Mark the band corresponding to Aspyrone with a pencil.

-

Carefully scrape the silica gel of the marked band from the glass plate using a clean spatula or razor blade.

-

Elute Aspyrone from the collected silica gel by washing it with a polar solvent like ethyl acetate or acetone. This can be done by placing the silica in a small column or fritted funnel and passing the solvent through it.

-

Collect the eluent and evaporate the solvent under reduced pressure to obtain pure Aspyrone.

-

Confirm the purity of the final product using analytical HPLC or TLC.

References

Application Notes and Protocols for Designing Antifungal Assays Using Aspyrone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspyrone is a naturally occurring α-pyrone, a class of polyketide secondary metabolites produced by various fungi, including species of Aspergillus.[1][2] α-Pyrones have garnered significant interest in drug discovery due to their diverse biological activities, which include antifungal, antibacterial, cytotoxic, and anti-inflammatory properties.[1][2][3] While specific data on aspyrone's antifungal efficacy against clinically relevant pathogens is still emerging, related α-pyrones, such as 6-pentyl-α-pyrone, have demonstrated notable antifungal effects, suggesting the potential of aspyrone as a candidate for novel antifungal agent development.

These application notes provide detailed protocols for evaluating the antifungal activity of aspyrone, presenting a framework for data analysis, and exploring its potential mechanisms of action. The methodologies described are based on established standards for antifungal susceptibility testing and are intended to guide researchers in the systematic investigation of aspyrone's antifungal properties.

Data Presentation: Summarized Quantitative Data

Effective data presentation is crucial for the comparison of antifungal activity. The following tables are templates for summarizing quantitative data obtained from antifungal assays with aspyrone.

Table 1: Minimum Inhibitory Concentration (MIC) of Aspyrone against Planktonic Fungal Cells

| Fungal Species | Strain ID | Aspyrone MIC (µg/mL) | Amphotericin B MIC (µg/mL) | Fluconazole MIC (µg/mL) |

| Candida albicans | ATCC 90028 | [Insert Data] | [Insert Data] | [Insert Data] |

| Candida glabrata | ATCC 90030 | [Insert Data] | [Insert Data] | [Insert Data] |

| Aspergillus fumigatus | ATCC 204305 | [Insert Data] | [Insert Data] | [Insert Data] |

| Cryptococcus neoformans | ATCC 90112 | [Insert Data] | [Insert Data] | [Insert Data] |

Table 2: Zone of Inhibition Diameters for Aspyrone

| Fungal Species | Strain ID | Aspyrone (50 µ g/disk ) Zone Diameter (mm) | Amphotericin B (5 µ g/disk ) Zone Diameter (mm) | Fluconazole (25 µ g/disk ) Zone Diameter (mm) |

| Candida albicans | ATCC 90028 | [Insert Data] | [Insert Data] | [Insert Data] |

| Candida glabrata | ATCC 90030 | [Insert Data] | [Insert Data] | [Insert Data] |

| Aspergillus fumigatus | ATCC 204305 | [Insert Data] | [Insert Data] | [Insert Data] |

| Cryptococcus neoformans | ATCC 90112 | [Insert Data] | [Insert Data] | [Insert Data] |

Experimental Protocols

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 and M38-A2 guidelines for yeasts and filamentous fungi, respectively.

Materials:

-

Aspyrone

-

Dimethyl sulfoxide (B87167) (DMSO)

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS

-

Sterile 96-well flat-bottom microtiter plates

-